molecular formula C11H15NO6S B039212 3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid CAS No. 113793-31-0

3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid

Cat. No. B039212
M. Wt: 289.31 g/mol
InChI Key: VJAHSOIECXJUPQ-XCBNKYQSSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic acid often involves complex multi-step chemical reactions. For instance, compounds like [11C]MSMA, a matrix metalloproteinase (MMP) inhibitor, have been synthesized from amino acid precursors such as (L)-valine through an O-[11C]methylation method, indicating a sophisticated approach to synthesizing sulfonamide derivatives (Zheng et al., 2004).

Molecular Structure Analysis

Understanding the molecular structure of such compounds is crucial for determining their potential applications. The molecular structure impacts the compound's reactivity, physical and chemical properties, and interaction with biological systems. Techniques like X-ray crystallography, NMR spectroscopy, and computational modeling are commonly employed for this analysis.

Chemical Reactions and Properties

Compounds related to 3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic acid participate in a variety of chemical reactions. For example, the introduction of sulfone and sulfonylamino groups can significantly affect a molecule's reactivity towards nucleophiles and electrophiles, influencing its potential as a synthetic intermediate or therapeutic agent.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are important for their practical applications. These properties can be tailored through structural modifications, such as altering the length of the alkyl chain or introducing different functional groups.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the compound's behavior in chemical reactions. For instance, the presence of the hydroxyl and methoxy groups can influence the compound's acidity and hydrogen bonding capacity, affecting its solubility and interaction with biological molecules.

For detailed mechanistic studies, the work by Cox, Onyido, and Buncel (1992) provides insights into the hydrolysis of methoxy functions in related azo compounds, highlighting the complexity of reactions that similar structures might undergo under different conditions (Cox, R. A., Onyido, I., & Buncel, E., 1992).

properties

IUPAC Name

3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO6S/c1-7(13)10(11(14)15)12-19(16,17)9-5-3-8(18-2)4-6-9/h3-7,10,12-13H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAHSOIECXJUPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407345
Record name ST51042995
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid

CAS RN

113793-31-0
Record name ST51042995
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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